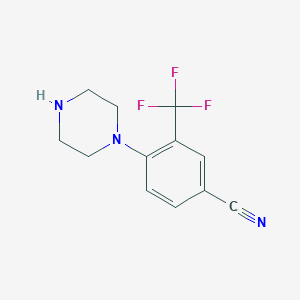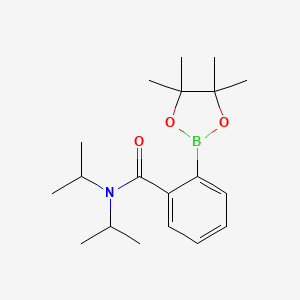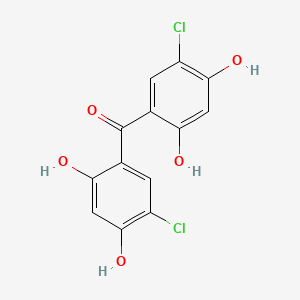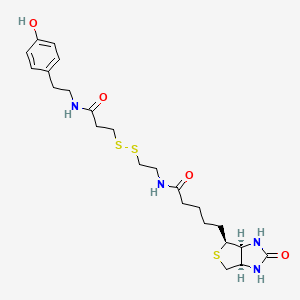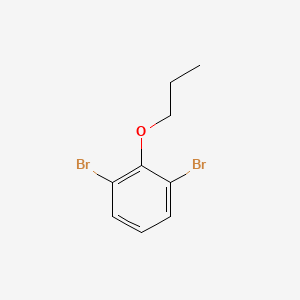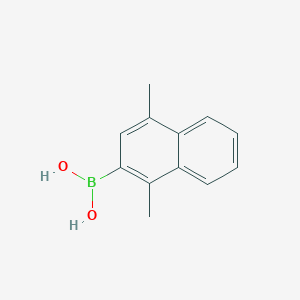
(1,4-Dimethylnaphthalen-2-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,4-Dimethylnaphthalen-2-yl)boronic acid is an organic compound with the molecular formula C12H13BO2. It is a boronic acid derivative, characterized by the presence of a boronic acid moiety (B(OH)2) attached to a naphthalene ring substituted with two methyl groups at the 1 and 4 positions. This compound is primarily used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,4-Dimethylnaphthalen-2-yl)boronic acid typically involves the borylation of aryl Grignard reagents. One common method is the electrophilic borylation of aryl Grignard reagents prepared from aryl bromides by direct insertion of magnesium in the presence of LiCl or by Mg/Br exchange with iPrMgCl·LiCl. This reaction is carried out at low temperatures (around 0°C) to achieve high yields .
Industrial Production Methods: Industrial production methods for boronic acids often involve the use of borate esters as intermediates. These esters are synthesized by the dehydration of boric acid with alcohols. The boronic acid derivatives are then obtained through hydrolysis of the esters .
化学反应分析
Types of Reactions: (1,4-Dimethylnaphthalen-2-yl)boronic acid undergoes various types of reactions, including:
Cross-Coupling Reactions: The most notable reaction is the Suzuki-Miyaura coupling, where the boronic acid reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: Boronic acids can undergo oxidation to form boronic esters or borates. Reduction reactions can convert boronic acids to boranes.
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Requires a palladium catalyst, a base (such as potassium carbonate), and an aryl halide.
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Major Products:
Suzuki-Miyaura Reaction: Produces biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Oxidation: Forms boronic esters or borates.
Reduction: Yields boranes.
科学研究应用
(1,4-Dimethylnaphthalen-2-yl)boronic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the construction of complex organic molecules, particularly in the synthesis of pharmaceuticals, optoelectronic materials, and organic catalysts.
Medicinal Chemistry: The naphthalene core and dimethyl groups make it a promising candidate for drug development, as these structures are common in biologically active molecules.
Material Science: Used in the development of advanced materials due to its ability to form stable carbon-carbon bonds through cross-coupling reactions.
作用机制
The primary mechanism of action for (1,4-Dimethylnaphthalen-2-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boronic acid transfers its organic group to the palladium catalyst. The palladium then facilitates the formation of a new carbon-carbon bond with the aryl halide . The molecular targets and pathways involved include the palladium catalyst and the aryl halide substrate.
相似化合物的比较
Phenylboronic Acid: Another boronic acid derivative used in similar cross-coupling reactions.
2-Naphthylboronic Acid: Similar structure but without the methyl groups, making it less sterically hindered.
4-Methylphenylboronic Acid: Contains a single methyl group, offering different reactivity and steric properties.
Uniqueness: (1,4-Dimethylnaphthalen-2-yl)boronic acid is unique due to its specific substitution pattern on the naphthalene ring, which can influence its reactivity and the types of products formed in cross-coupling reactions. The presence of two methyl groups can also affect the compound’s interaction with biological targets, making it a valuable tool in medicinal chemistry.
属性
IUPAC Name |
(1,4-dimethylnaphthalen-2-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BO2/c1-8-7-12(13(14)15)9(2)11-6-4-3-5-10(8)11/h3-7,14-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUGWHFVRKBDOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C2=CC=CC=C2C(=C1)C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
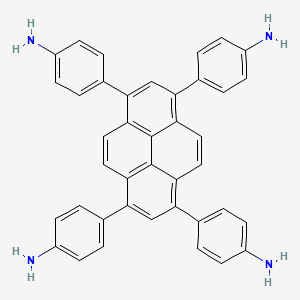
![13-hydroxy-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B6319136.png)
![11-(4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)benzo[b][1]benzazepine](/img/structure/B6319148.png)
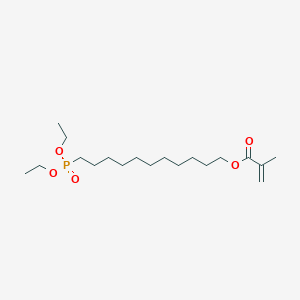
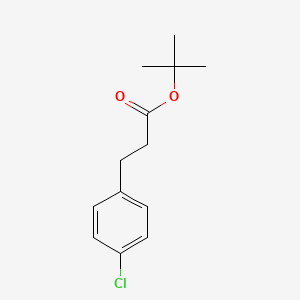
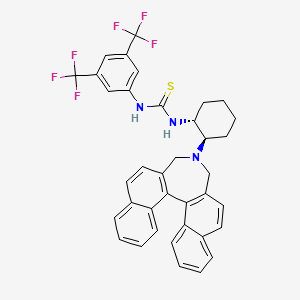
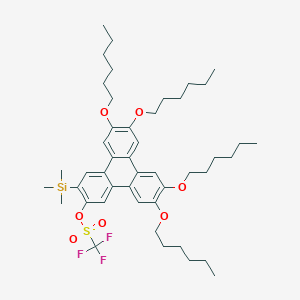
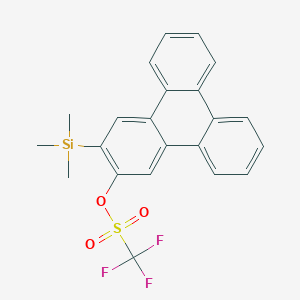
![tert-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6319199.png)
